2-Bromo-1-indanol
Overview
Description
2-Bromo-1-indanol is an organic compound with the molecular formula C9H9BrO. It is a white solid that is soluble in common organic solvents such as ethanol, dimethylformamide, and chloroform . This compound is used as an intermediate in organic synthesis and can be employed in the production of various organic compounds, including drugs, pesticides, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-1-indanol can typically be carried out by the reaction of 1-indanol with hydrogen bromide under acidic conditions . This reaction involves the bromination of the hydroxyl group on the indanol ring, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale bromination reactions using hydrogen bromide or other brominating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-indanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a different functional group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include various substituted indanols.
Oxidation Reactions: Products include indanones or indanals.
Reduction Reactions: Products include de-brominated indanols or other reduced derivatives.
Scientific Research Applications
2-Bromo-1-indanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It is employed in the development of pharmaceutical compounds and drug synthesis.
Mechanism of Action
The mechanism of action of 2-Bromo-1-indanol involves its interaction with various molecular targets and pathways. The bromine atom and hydroxyl group on the indanol ring allow it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. The specific molecular targets and pathways depend on the context of its use, such as in drug development or biochemical studies.
Comparison with Similar Compounds
- 2-Bromo-1-hydroxyindane
- 1-Hydroxy-2-Bromoindan
- 2-Bromo-2,3-dihydro-1H-inden-1-ol
Comparison: 2-Bromo-1-indanol is unique due to its specific substitution pattern on the indanol ring, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it offers unique advantages in terms of its reactivity and versatility in organic synthesis .
Properties
IUPAC Name |
2-bromo-2,3-dihydro-1H-inden-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTESDSDXFLYAKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316516 | |
Record name | 2-Bromo-1-indanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5400-80-6 | |
Record name | 2-Bromo-1-indanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5400-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromoindan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005400806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5400-80-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10389 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-1-indanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromoindan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.038 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Bromo-1-indanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E68V72BZA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most stable conformation of 2-bromo-1-indanol and why is it significant?
A1: According to DFT/6-31+G(d) level calculations, this compound can exist in eight possible conformations due to the rotation of the OH group on the five-membered ring []. The most stable conformation is stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the π–cloud of the benzene ring. This conformation represents 82% of the molecules at 90°C, highlighting its significance in the compound's overall behavior [].
Q2: What spectroscopic techniques were used to characterize this compound and what information do they provide?
A2: The researchers utilized Fourier transform infrared (FTIR) spectroscopy in the range of 4000–400 cm-1 and Fourier transform Raman spectroscopy from 3500–100 cm-1 to analyze this compound in its solid state []. These techniques provide valuable information about the vibrational modes of the molecule, which can be correlated to its structure and bonding characteristics. These experimental spectra were further supported by computational predictions of vibrational frequencies, assisting in the assignment of normal modes [].
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